Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the CAS Number: 1356476-38-4 . It has a molecular weight of 237.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Routes : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate. This compound provides convenient access to novel compounds for exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Structural Modification : Vorona et al. (2007) focused on the structural modification of a similar compound, demonstrating the versatility of such compounds in the development of potentially biologically active heterocyclic compounds (Vorona et al., 2007).
Molecular Structure Analysis : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another closely related compound, was determined through single crystal X-ray diffraction analysis by Moriguchi et al. (2014), highlighting the intricate structural details of these compounds (Moriguchi et al., 2014).
Pharmacological Aspects
GPR119 Agonists Development : Matsuda et al. (2018) synthesized a novel class of 7-azaspiro[3.5]nonane derivatives, which showed potential as GPR119 agonists. This indicates the role of spirocyclic compounds in medicinal chemistry and drug development (Matsuda et al., 2018).
Biological Activity Studies : The synthesis and evaluation of derivatives of tert-butyl ester of 7Z-acetylmethylene-3-methyl-3-cephem-4-carboxylic acid were conducted by Potoročina et al. (2009), providing insight into the biological activities of these compounds (Potoročina et al., 2009).
Applications in Organic Chemistry
Catalytic Hydrogenation : Sukhorukov et al. (2008) demonstrated the transformation of related compounds under catalytic hydrogenation conditions, highlighting their application in organic synthesis (Sukhorukov et al., 2008).
Conformational Studies : Żesławska et al. (2017) conducted a conformational study of related spirocyclic compounds, which plays a crucial role in understanding their chemical behavior and potential applications (Żesławska et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is a potent agonist of the GPR119 receptor . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
Upon binding to the GPR119 receptor, this compound stimulates the production of cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of glucose and lipid metabolism . The increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn triggers the release of insulin from pancreatic β-cells and incretin hormones from intestinal L cells .
Biochemical Pathways
The activation of the GPR119 receptor by this compound affects several biochemical pathways. The most notable is the insulin signaling pathway , which is crucial for the regulation of glucose homeostasis . Additionally, the compound also influences the incretin signaling pathway , enhancing the secretion of incretin hormones that promote insulin release .
Result of Action
The activation of the GPR119 receptor by this compound leads to enhanced insulin and incretin hormone secretion . This results in improved glucose homeostasis and lipid metabolism, making the compound a potential therapeutic agent for the treatment of metabolic diseases such as diabetes .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that this compound binds to the active site of enzymes, altering their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range produces the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes. These localization patterns can determine the specific biochemical effects of this compound .
Properties
IUPAC Name |
tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRROMGNLAWBLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=C)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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